molecular formula C22H23N3O5 B11284353 2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide

2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B11284353
M. Wt: 409.4 g/mol
InChI Key: QXRKTYKRWZENON-UHFFFAOYSA-N
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Description

2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazine ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps. The initial step often includes the preparation of the pyrazine ring, followed by the introduction of the dimethoxyphenyl and dimethylphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or alter the existing ones.

    Reduction: This reaction can simplify the compound by removing oxygen atoms or adding hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a simpler molecule with fewer oxygen atoms.

Scientific Research Applications

2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane: Known for its use in polymer production.

    3,4-Dimethylphenyl isocyanate: Utilized in the synthesis of various organic compounds.

Uniqueness

2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C22H23N3O5/c1-14-9-15(2)11-16(10-14)23-20(26)13-24-7-8-25(22(28)21(24)27)17-5-6-18(29-3)19(12-17)30-4/h5-12H,13H2,1-4H3,(H,23,26)

InChI Key

QXRKTYKRWZENON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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